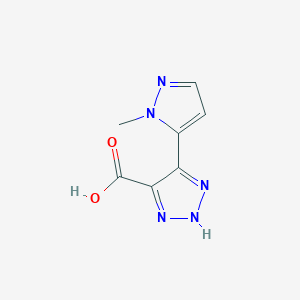

5-bromo-N-(6-methylpyridin-2-yl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a study describes the palladium-catalyzed Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives . The reaction involved 5-bromo-2-methylpyridin-3-amine and several arylboronic acids .Aplicaciones Científicas De Investigación

Receptor Binding and Pharmacological Activity

- A study explored the synthesis of derivatives of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)nicotinamide, including 5-bromo-2-methoxy-6-methylaminonicotinamide, and evaluated their affinities for 5-HT3 and dopamine D2 receptors. The affinities of these compounds were significantly potent, indicating their potential in receptor-binding studies and pharmacological research (Hirokawa, Yoshida, & Kato, 1998).

Synthesis of Bioactive Compounds

- Another research focused on the synthesis of nicotinamide derivatives, including 5-bromo-N-(6-methylpyridin-2-yl)nicotinamide, for potential applications in the development of new bioactive compounds, such as anticoccidial agents (Morisawa, Kataoka, Kitano, & Matsuzawa, 1977).

Antimicrobial and Antiprotozoal Activity

Research on aza-analogues of furamidine, which include derivatives of 5-bromo-nicotinamide, demonstrated significant in vitro activity against Trypanosoma b.rhodesiense and P. falciparum. These findings suggest potential applications in developing treatments for protozoal infections (Ismail et al., 2003).

In another study, N-substitutedphenyl-2-pyrazolylnicotinamides, synthesized from derivatives of 5-bromo-nicotinamide, displayed significant insecticidal and fungicidal activities, indicating their potential in agricultural and pest control applications (Shang, Liu, Wang, & Li, 2019).

Inhibition of Enzymes and Cellular Processes

A study on the synthesis and evaluation of novel N-Substitutedphenyl-2-pyrazolylnicotinamides, with derivatives of 5-bromo-nicotinamide, revealed their potential as enzyme inhibitors, particularly for the inhibition of the enzyme L-glutamine: D-fructose-6-phosphate amidotransferase. These compounds may have applications in the study of enzymatic processes and as potential therapeutic agents (Shyma, Kalluraya, Peethambar, Telkar, & Arulmoli, 2013).

In the field of toxicology, the metabolite of nicotinamide, N-methyl-2-pyridone-5-carboxamide, derived from 5-bromo-nicotinamide, was identified as a uremic toxin. This highlights the importance of studying such derivatives in the context of toxicology and renal disease (Lenglet et al., 2016).

Safety and Hazards

Propiedades

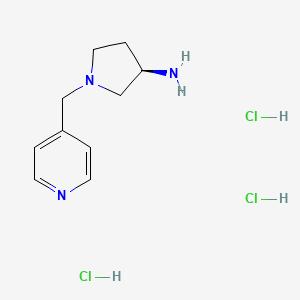

IUPAC Name |

5-bromo-N-(6-methylpyridin-2-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN3O/c1-8-3-2-4-11(15-8)16-12(17)9-5-10(13)7-14-6-9/h2-7H,1H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSXHJABZOXEEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=CC(=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-](/img/structure/B2909725.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2909730.png)

![3-(2-chlorophenyl)-5-methyl-N-[4-(5-phenyltriazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2909731.png)

![5-((2-Fluorophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2909734.png)

![4-(4-fluorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2909736.png)

![4-({6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione](/img/no-structure.png)

![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2909745.png)

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-cyclopentyloxalamide](/img/structure/B2909746.png)